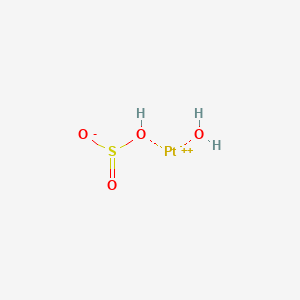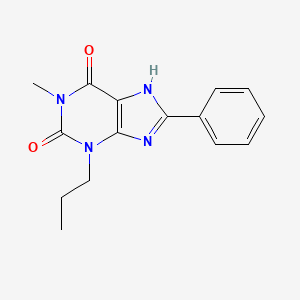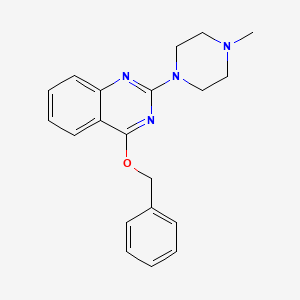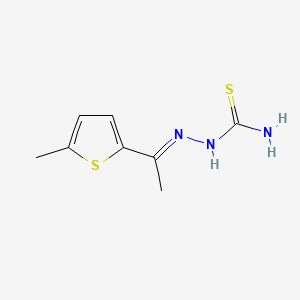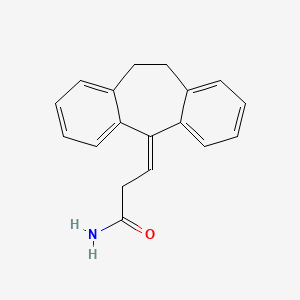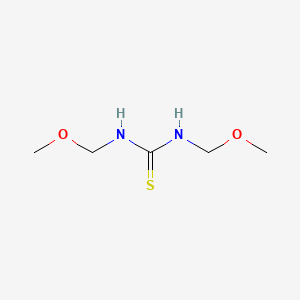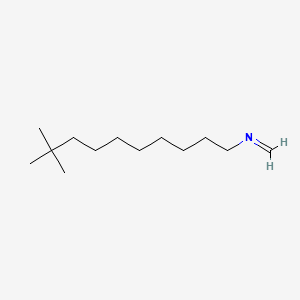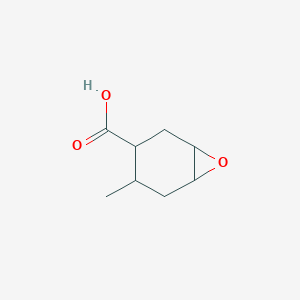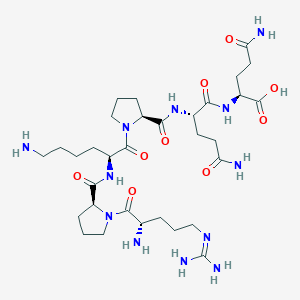
Substance P (1-6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P (1-6) is a peptide fragment derived from the larger neuropeptide Substance P. Substance P is an undecapeptide, meaning it consists of eleven amino acids, and is a member of the tachykinin family of neuropeptides. It is widely distributed in the central and peripheral nervous systems and plays a crucial role in pain perception, inflammation, and various other physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Substance P (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification.
化学反応の分析
Types of Reactions
Substance P (1-6) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
科学的研究の応用
Substance P (1-6) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and interactions with receptors.
Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and wound healing.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用機序
Substance P (1-6) exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of ion channels and second messengers. These pathways ultimately lead to physiological responses such as pain perception, inflammation, and immune modulation .
類似化合物との比較
Substance P (1-6) is part of the tachykinin family, which includes other neuropeptides such as neurokinin A and neurokinin B. While all these peptides share similar structures and functions, Substance P (1-6) is unique in its specific sequence and receptor interactions. Other similar compounds include:
Neurokinin A: Involved in smooth muscle contraction and inflammation.
Neurokinin B: Plays a role in reproductive functions and stress responses
Conclusion
Substance P (1-6) is a significant peptide fragment with diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for studying various physiological processes and developing therapeutic interventions.
特性
CAS番号 |
68232-52-0 |
|---|---|
分子式 |
C32H56N12O9 |
分子量 |
752.9 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N12O9/c33-14-2-1-7-20(41-28(49)22-8-4-16-43(22)29(50)18(34)6-3-15-39-32(37)38)30(51)44-17-5-9-23(44)27(48)40-19(10-12-24(35)45)26(47)42-21(31(52)53)11-13-25(36)46/h18-23H,1-17,33-34H2,(H2,35,45)(H2,36,46)(H,40,48)(H,41,49)(H,42,47)(H,52,53)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
UFTDINHLCHPVEW-LLINQDLYSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



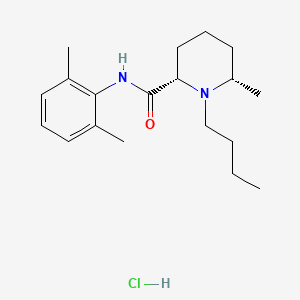
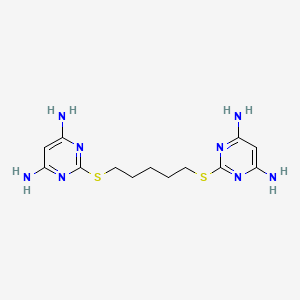
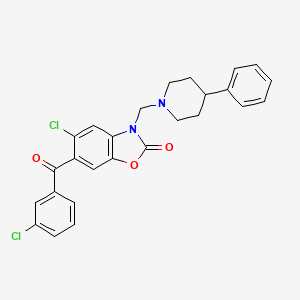
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
